4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride
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Overview
Description
4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C11H6ClF3O2S2 and a molecular weight of 326.75 g/mol . It is known for its unique structure, which includes a thiophene ring substituted with a phenyl group, a trifluoromethyl group, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-phenylthiophene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the thiophene derivative with chlorosulfonic acid (HSO3Cl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Coupling Reactions: The phenyl and trifluoromethyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Typical conditions involve the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at room temperature.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids (e.g., phenylboronic acid) are used under mild conditions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: Various oxidized and reduced thiophene derivatives.
Coupling Reactions: Complex molecules with extended aromatic systems.
Scientific Research Applications
4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is unique due to its combination of a phenyl group, a trifluoromethyl group, and a sulfonyl chloride group on a thiophene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical reactions and applications .
Properties
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3O2S2/c12-19(16,17)8-6-18-10(11(13,14)15)9(8)7-4-2-1-3-5-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYDWXUOQYZLKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2S(=O)(=O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381803 |
Source
|
Record name | 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680215-52-5 |
Source
|
Record name | 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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